Cas no 1807020-67-2 (6-Chloro-5-nitropyridin-3-amine)

6-Chloro-5-nitropyridin-3-amine is a heterocyclic organic compound featuring a pyridine core substituted with chloro, nitro, and amino functional groups. This structure imparts reactivity suitable for use as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (amino) groups enables selective functionalization, making it valuable for constructing complex molecules. Its high purity and stability under controlled conditions ensure consistent performance in nucleophilic substitution and reduction reactions. The compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where precise molecular modifications are required. Proper handling is advised due to its potential sensitivity to heat and strong oxidizers.
6-Chloro-5-nitropyridin-3-amine structure
1807020-67-2 structure
Product Name:6-Chloro-5-nitropyridin-3-amine
CAS No:1807020-67-2
MF:C5H4ClN3O2
MW:173.557159423828
CID:4707806
Update Time:2025-05-25

6-Chloro-5-nitropyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-chloro-3-nitropyridine
    • 6-Chloro-5-nitropyridin-3-amine
    • Inchi: 1S/C5H4ClN3O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H,7H2
    • InChI Key: DVRKITMTRGSBDP-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CN=1)N)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Topological Polar Surface Area: 84.7

6-Chloro-5-nitropyridin-3-amine Pricemore >>

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Additional information on 6-Chloro-5-nitropyridin-3-amine

6-Chloro-5-nitropyridin-3-amine: A Comprehensive Overview

The compound with CAS No. 1807020-67-2, commonly referred to as 6-Chloro-5-nitropyridin-3-amine, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, properties, and recent advancements in its utilization.

6-Chloro-5-nitropyridin-3-amine is an aromatic heterocyclic compound characterized by a pyridine ring with substituents at positions 3, 5, and 6. The presence of a chlorine atom at position 6 and a nitro group at position 5 introduces significant electronic effects, making this compound highly reactive under certain conditions. The amino group at position 3 further enhances its versatility, enabling it to participate in a wide range of chemical reactions.

Recent studies have highlighted the importance of 6-Chloro-5-nitropyridin-3-amine in the development of advanced materials. Researchers have explored its role as a precursor for synthesizing novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and excellent catalytic activity, making them ideal for applications in gas storage, catalysis, and sensing technologies.

The synthesis of 6-Chloro-5-nitropyridin-3-amine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nitration of chloropyridine derivatives followed by selective substitution to introduce the amino group. This process is highly sensitive to reaction parameters such as temperature, pressure, and the choice of reagents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

The physical and chemical properties of 6-Chloro-5-nitropyridin-3-amine are heavily influenced by its functional groups. The nitro group imparts strong electron-withdrawing effects, while the chlorine atom contributes to both electron-withdrawing and steric effects. These characteristics make the compound highly reactive towards nucleophilic substitution and electrophilic aromatic substitution reactions. Additionally, the amino group can act as a nucleophile or a coordinating agent depending on the reaction conditions.

In terms of applications, 6-Chloro-5-nitropyridin-3_amine has shown promise in the pharmaceutical industry as a building block for synthesizing bioactive molecules. Its ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for drug design targeting specific biological pathways. Recent research has also explored its potential as an intermediate in the synthesis of agrochemicals and specialty chemicals.

The structural versatility of 6-Chloro_5-nitropyridin_3_amine has led to its use in various catalytic systems. For instance, it has been employed as a ligand in transition metal-catalyzed reactions, where it facilitates the formation of complex coordination environments that enhance catalytic activity. This property is particularly valuable in asymmetric catalysis and cross-coupling reactions.

From an environmental perspective, understanding the degradation pathways of 6-Chloro_5-nitropyridin_3_amine is crucial for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under certain microbial influences. These findings are essential for developing sustainable practices for handling this compound during industrial processes.

In conclusion, 6-Chloro_5-nitropyridin_3_amine (CAS No: 1807020_67_2) is a versatile compound with significant potential across multiple disciplines due to its unique chemical properties and structural features. Ongoing research continues to uncover new applications and optimize its synthesis methods, ensuring its relevance in both academic and industrial settings.

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